molecular formula C25H22ClNO4 B12949843 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid CAS No. 1260618-72-1

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid

Cat. No.: B12949843
CAS No.: 1260618-72-1
M. Wt: 435.9 g/mol
InChI Key: QLSXVPCWQQGLDI-QGZVFWFLSA-N
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Description

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a chlorobenzyl moiety, and a propanoic acid backbone. This compound is often used in peptide synthesis due to its ability to protect amino groups during the formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Chlorobenzyl Addition: The protected amino compound is then reacted with 4-chlorobenzyl bromide in the presence of a base like potassium carbonate to introduce the chlorobenzyl group.

    Final Assembly: The intermediate is then coupled with a propanoic acid derivative under conditions that facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can target the chlorobenzyl moiety, converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid is primarily used in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, allowing for the sequential addition of amino acids.

Biology

In biological research, this compound is used to study protein interactions and enzyme mechanisms. Its ability to form stable peptide bonds makes it valuable in the synthesis of peptide-based inhibitors and probes.

Medicine

In medicine, the compound is explored for its potential in drug development. Peptide-based drugs synthesized using this compound can target specific proteins and pathways, offering therapeutic benefits.

Industry

Industrially, the compound is used in the production of peptide-based materials and coatings. Its stability and reactivity make it suitable for various applications, including biomedical devices and sensors.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, allowing for the selective formation of peptide bonds. The chlorobenzyl moiety can interact with various molecular targets, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-benzylpropanoic acid: Similar structure but lacks the chlorine atom.

    ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylbenzyl)propanoic acid: Similar structure with a methyl group instead of chlorine.

    ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-nitrobenzyl)propanoic acid: Similar structure with a nitro group instead of chlorine.

Uniqueness

The presence of the chlorine atom in ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid imparts unique reactivity and stability compared to its analogs. The chlorine atom can participate in various chemical reactions, enhancing the compound’s versatility in synthetic applications.

Properties

CAS No.

1260618-72-1

Molecular Formula

C25H22ClNO4

Molecular Weight

435.9 g/mol

IUPAC Name

(2R)-2-[(4-chlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H22ClNO4/c26-18-11-9-16(10-12-18)13-17(24(28)29)14-27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23H,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1

InChI Key

QLSXVPCWQQGLDI-QGZVFWFLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=CC=C(C=C4)Cl)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC=C(C=C4)Cl)C(=O)O

Origin of Product

United States

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